A Technical Guide to Quinapril Benzyl Ester: Structure, Properties, and Analytical Characterization
A Technical Guide to Quinapril Benzyl Ester: Structure, Properties, and Analytical Characterization
Prepared by: Gemini, Senior Application Scientist
Introduction
Quinapril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure.[][2] As a prodrug, Quinapril is hydrolyzed in the body to its active metabolite, quinaprilat, which exerts the therapeutic effect. The synthesis and purification of high-quality Quinapril active pharmaceutical ingredient (API) necessitates a deep understanding of its related compounds and intermediates. Quinapril benzyl ester is a key chemical entity in this context, serving as a critical intermediate in several synthetic routes and sometimes appearing as a process-related impurity.[][3]
This technical guide provides a comprehensive overview of Quinapril benzyl ester for researchers, scientists, and drug development professionals. We will delve into its detailed chemical structure, molecular properties, its pivotal role in the synthesis of Quinapril, and the standard analytical methodologies for its characterization. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide field-proven insights.
Chemical Identity and Molecular Properties
Quinapril benzyl ester is structurally distinct from the final API, primarily due to the presence of a benzyl group protecting the carboxylic acid on the tetrahydroisoquinoline moiety. This structural feature is crucial for its role in synthesis and dictates its unique physicochemical properties.
The definitive identity of Quinapril benzyl ester is established by a combination of its structural formula and unique chemical identifiers.
Table 1: Molecular Properties of Quinapril Benzyl Ester
| Property | Value | Source(s) |
| CAS Number | 82586-53-6 | [3][4][5][6] |
| Molecular Formula | C₃₂H₃₆N₂O₅ | [4][6][7] |
| Molecular Weight | 528.64 g/mol | [4] |
| IUPAC Name | Benzyl (S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | [4][6][8] |
| Synonyms | Phenylmethyl(3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |
| SMILES | CCOC(=O)NC(=O)N2Cc3ccccc3C[C@H]2C(=O)OCc4ccccc4 | [7] |
| InChI | InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1 | [7] |
Role in Synthesis: The Pathway to Quinapril
The primary function of Quinapril benzyl ester in pharmaceutical manufacturing is as a penultimate intermediate in the synthesis of Quinapril. The benzyl group serves as an effective protecting group for the carboxylic acid. This strategy prevents the acid from participating in unwanted side reactions during the coupling of the two main fragments of the molecule. The final step in the synthesis involves the selective removal of this benzyl group, a process known as debenzylation.
A common and efficient method for this transformation is catalytic hydrogenation.[9] In this process, Quinapril benzyl ester is dissolved in a suitable solvent like ethanol and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ester, releasing the free carboxylic acid (Quinapril) and toluene as a byproduct.
Caption: Synthetic and metabolic pathway from Quinapril Benzyl Ester to the active drug, Quinaprilat.
Analytical Methodologies for Characterization
A robust analytical workflow is essential to confirm the identity, purity, and quality of Quinapril benzyl ester. This involves a combination of chromatographic and spectroscopic techniques, each providing complementary information.
Caption: Logical workflow for the analytical characterization of Quinapril Benzyl Ester.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of Quinapril benzyl ester. The choice of a reversed-phase column is logical due to the molecule's largely nonpolar character. A gradient elution method is typically employed to ensure adequate separation from starting materials, byproducts, and potential degradants.
Exemplary HPLC Protocol:
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Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Rationale: This method provides excellent resolution for Quinapril and its related esters. The acidic modifier sharpens peaks, and UV detection at a low wavelength ensures sensitivity for all components containing peptide bonds and aromatic rings. Purity is typically expected to be ≥95% for use as a reference standard or intermediate.[][10]
Spectroscopic Analysis for Structural Elucidation
While HPLC confirms purity, spectroscopy provides definitive structural confirmation.
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Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For Quinapril benzyl ester (C₃₂H₃₆N₂O₅), the expected monoisotopic mass is approximately 528.26 g/mol . Electrospray ionization (ESI) in positive mode would be the method of choice, expecting to see the protonated molecular ion [M+H]⁺ at m/z 529.26. This confirms the overall molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for mapping the proton environment of the molecule. Key expected signals include:
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Multiplets in the aromatic region (~7.2 ppm) corresponding to the protons on the two phenyl rings and the tetrahydroisoquinoline ring system.[9]
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Signals for the benzylic protons (-CH₂-) of the protecting group.[9]
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The quartet and triplet for the ethyl ester group.[9]
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Distinct signals for the chiral centers and the aliphatic backbone of the molecule.[9] The integration of these signals must align with the number of protons in the proposed structure, providing a high degree of confidence in the compound's identity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of Quinapril benzyl ester would be expected to show characteristic absorption bands for:
-
C=O stretching vibrations for the two ester groups and the amide bond.
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C-H stretching from the aromatic and aliphatic portions.
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N-H stretching from the secondary amine.
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Conclusion
Quinapril benzyl ester is a fundamentally important molecule in the context of the ACE inhibitor Quinapril. Its role as a protected intermediate is a classic example of a strategic approach in complex organic synthesis. A thorough understanding of its chemical and physical properties, underpinned by a robust suite of analytical techniques including HPLC for purity and a combination of MS, NMR, and FTIR for structural verification, is non-negotiable for ensuring the quality, safety, and efficacy of the final Quinapril drug product. The methodologies and data presented in this guide serve as a foundational reference for professionals engaged in the development, manufacturing, and quality control of this vital therapeutic agent.
References
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-
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Allmpus. Quinapril Bicyclic Acid Benzyl Ester.
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Reagent Database. QUINAPRIL BENZYL ESTER CAS 82586-54-7.
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BOC Sciences. CAS 82586-54-7 (Quinapril benzyl ester maleate).
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Chemicea. Quinapril Benzyl ester | CAS No- 82586-53-6.
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Pharmaffiliates. Quinapril Benzyl Ester | CAS No : 82586-53-6.
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Veeprho. Quinapril Benzyl Ester (Maleate Salt) | CAS 82586-54-7.
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KMP Pharma. Quinapril Benzyl ester.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 54892, Quinapril.
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LGC Standards. Quinapril Benzyl Ester Maleate.
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S. G. et al. Stabilization of quinapril by incorporating hydrogen bonding interactions. Journal of Pharmaceutical Analysis, 2015.
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